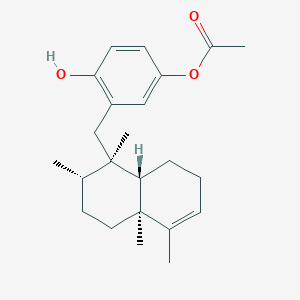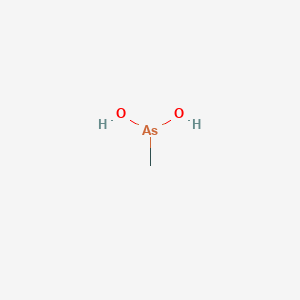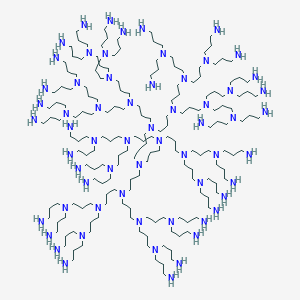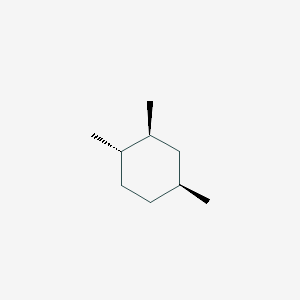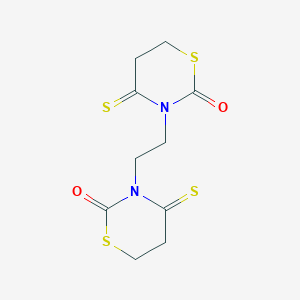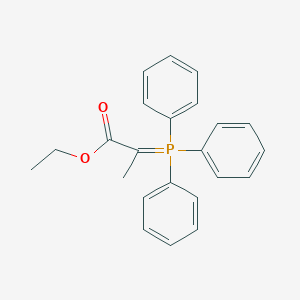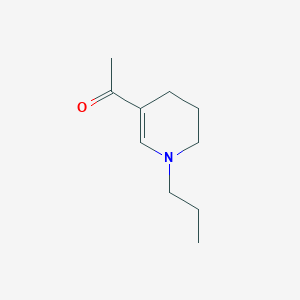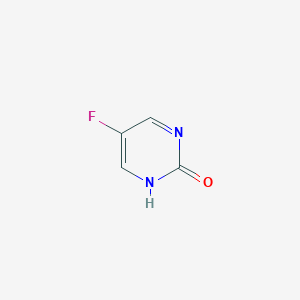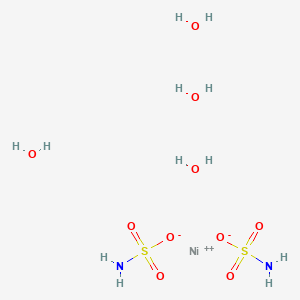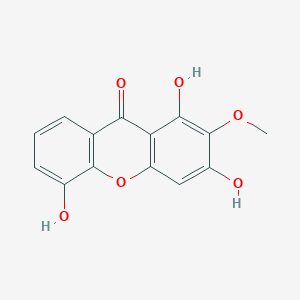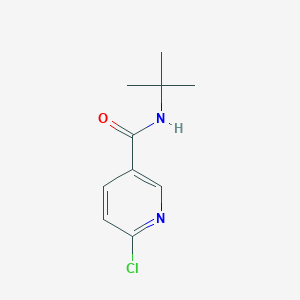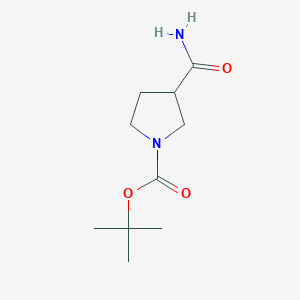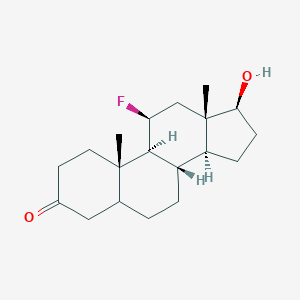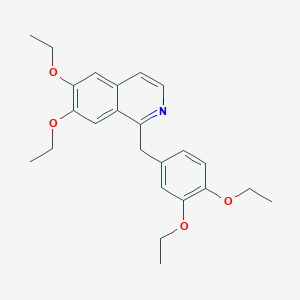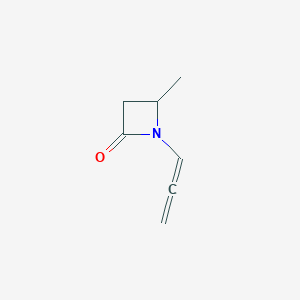
2-Azetidinone,4-methyl-1-(1,2-propadienyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allenyl-4-methyl-2-azetidinone is a compound that belongs to the class of β-lactams, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an allene group (a molecule with two adjacent double bonds) and a methyl group attached to the azetidinone ring. β-lactams are well-known for their biological activity, particularly as antibiotics, but they also have various other applications in organic and medicinal chemistry .
Preparation Methods
The synthesis of N-allenyl-4-methyl-2-azetidinone can be achieved through several routes. One common method involves the enolate-mediated alkylation of azetidinone precursors. This process typically involves the formation of an enolate intermediate, which then undergoes alkylation with an appropriate electrophile to introduce the allene group . Another approach is the Michael conjugate addition, which provides a stereoselective way to form the desired β-lactam structure . Industrial production methods often involve the use of solid-phase methodologies to generate molecular diversity based on the azetidinone skeleton .
Chemical Reactions Analysis
N-allenyl-4-methyl-2-azetidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The allene group in the compound makes it particularly reactive towards radical transformations . Common reagents used in these reactions include radical initiators and metal catalysts. For example, gold-catalyzed heterocyclizations can be employed to activate the allene group and facilitate the formation of complex heterocyclic structures . Major products formed from these reactions include bicyclic β-lactams and other fused ring systems .
Scientific Research Applications
N-allenyl-4-methyl-2-azetidinone has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the generation of diverse molecular scaffolds, which can be used in drug discovery and development . In biology and medicine, β-lactams, including N-allenyl-4-methyl-2-azetidinone, are known for their ability to inhibit various enzymes, making them potential candidates for the development of new therapeutic agents . Additionally, this compound has applications in the synthesis of bioactive molecules and materials with specific functional properties .
Mechanism of Action
The mechanism of action of N-allenyl-4-methyl-2-azetidinone involves its ability to act as an acylating agent. The β-lactam ring is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in its use as an enzyme inhibitor, where it can acylate the active site of enzymes, thereby inhibiting their function . The allene group also contributes to the compound’s reactivity, allowing for the formation of various intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
N-allenyl-4-methyl-2-azetidinone can be compared with other β-lactam compounds, such as penicillins, cephalosporins, carbapenems, and monobactams. While these compounds share the β-lactam ring structure, N-allenyl-4-methyl-2-azetidinone is unique due to the presence of the allene group, which imparts distinct reactivity and synthetic utility . Similar compounds include other azetidinones with different substituents, such as 4-acetoxy-2-azetidinone, which is used in the synthesis of carbapenem and penem antibiotics .
Properties
InChI |
InChI=1S/C7H9NO/c1-3-4-8-6(2)5-7(8)9/h4,6H,1,5H2,2H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSIQIMRPMFKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N1C=C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
